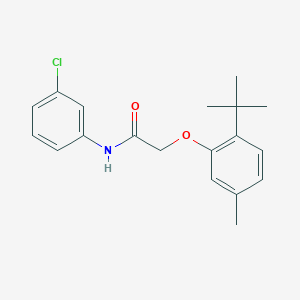![molecular formula C15H19ClN2O3 B5593814 ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5593814.png)
ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C15H19ClN2O3 and its molecular weight is 310.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.1084202 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics and Supramolecular Interactions
The structural analysis of related compounds, such as Levocetirizinium dipicrate, reveals intricate hydrogen-bonded motifs and supramolecular interactions. These studies highlight the importance of the piperazine group and its protonation states, which are critical for forming stable crystal structures through hydrogen bonding and π–π stacking interactions. Such insights are invaluable for designing compounds with desired physical and chemical properties (Jasinski et al., 2010).
Biological Evaluation and Potential Applications
Derivatives of piperazine, including those incorporating acetyl and aryl(thio)carbamoyl groups, have been evaluated for various biological activities. For example, certain piperazine derivatives have been explored as potential herbicides and plant growth regulators. These compounds exhibit structure-activity relationships that could inform the development of new chemical families of herbicides and cytokinin mimics (Stoilkova et al., 2014).
Synthesis and Antimicrobial Activities
The synthesis and biological evaluation of novel compounds, such as 1,2,4-triazole derivatives and piperazine derivatives, demonstrate the versatile roles of these molecules. Some derivatives have shown significant antimicrobial activities, indicating their potential as therapeutic agents against various bacterial and fungal infections (Bektaş et al., 2010; Rajkumar et al., 2014).
Metabolic Studies
Investigations into the metabolism of related compounds, such as 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), have provided insights into the metabolic pathways and potential pharmacokinetic properties of piperazine derivatives. These studies are crucial for understanding the bioavailability, toxicity, and therapeutic potential of such compounds (Jiang et al., 2007).
Crystal Engineering and Molecular Association
Research on the hydrogen-bond association of piperazine derivatives emphasizes the importance of crystal engineering in drug development. Understanding the polymorphism and association of these compounds in solution and solid states can guide the synthesis of drugs with optimized efficacy and stability (Weatherhead-Kloster et al., 2005).
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-9-7-17(8-10-18)14(19)11-12-3-5-13(16)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFPIEHRLDXLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)


![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)

![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)

![4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5593809.png)
![methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593816.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5593823.png)
![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)
![5-(2-furyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5593829.png)
